4-(1,2,3-Thiadiazol-4-yl)benzonitrile
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzonitrile, also known as 4-TBN, is a synthetic organic compound belonging to the class of thiadiazoles. It is a colorless, crystalline solid with a molecular weight of 181.2 g/mol. It is insoluble in water and has a melting point of 140°C. 4-TBN is used in the synthesis of various organic compounds such as 1,2,3-thiadiazole derivatives, 1,2,3-triazole derivatives, and 1,2,3-thiazole derivatives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Molecular Organization in Lipid Systems
Spectroscopic studies have demonstrated the impact of 1,3,4-thiadiazole derivatives, closely related to 4-(1,2,3-Thiadiazol-4-yl)benzonitrile, on the molecular organization in lipid bilayers. These studies, particularly on compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, indicate their interaction with lipid structures, influencing the membrane's molecular organization and phase transition. These findings are significant for understanding the molecular interactions in biological systems (Kluczyk et al., 2016).
Solvent Effects on Molecular Aggregation
The behavior of 1,3,4-thiadiazole derivatives in various solvents reveals insights into molecular aggregation processes. The structural differences in these compounds, influenced by the type of alkyl substituent, significantly affect their aggregation behavior in solvents, which is vital for understanding their potential applications in chemical and biological systems (Matwijczuk et al., 2016).
Photophysical Properties in Photodynamic Therapy
The synthesis and characterization of thiadiazole derivatives provide valuable insights into their photophysical properties. These properties are particularly relevant for their application in photodynamic therapy, a treatment method for cancer. The research indicates that the structure of the thiadiazole compounds influences their efficacy as photosensitizers, crucial for developing effective cancer therapies (Pişkin et al., 2020).
Influence on Keto/Enol Equilibrium
Investigations into 1,3,4-thiadiazole-derived compounds show how solvent polarizability affects the keto/enol equilibrium of these molecules. This research is pivotal in comprehending how different environmental factors influence the chemical behavior of thiadiazole derivatives, which is critical for their application in various chemical processes and potential drug formulations (Matwijczuk et al., 2017).
Antiproliferative and Antimicrobial Properties
The synthesis and biological evaluation of Schiff bases derived from 1,3,4-thiadiazole compounds have revealed their potential as antiproliferative and antimicrobial agents. This research provides a foundation for developing new therapeutic agents based on thiadiazole chemistry, with potential applications in treating various diseases (Gür et al., 2020).
Semiconductor Applications
The synthesis and analysis of benzo[d][1,2,3]thiadiazole derivatives highlight their potential application in the field of organic semiconductors. These compounds show promising characteristics for use in electronic devices such as solar cells, photodetectors, and other optoelectronic applications (Chen et al., 2016).
properties
IUPAC Name |
4-(thiadiazol-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQDXFKXGCNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372303 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
CAS RN |
82894-99-3 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82894-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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